molecular formula C11H9NO6S B14714224 3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione CAS No. 7190-13-8

3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione

Cat. No.: B14714224
CAS No.: 7190-13-8
M. Wt: 283.26 g/mol
InChI Key: XXXWJJKKWQRCOF-UHFFFAOYSA-N
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Description

3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a sulfanyl group attached to an oxolane-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-2-nitrobenzenethiol with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with oxolane-2,5-dione under controlled conditions to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)oxolane-2,5-dione: Similar structure but lacks the nitro and sulfanyl groups.

    3-(4-Nitrophenyl)oxolane-2,5-dione: Similar structure but lacks the methoxy and sulfanyl groups.

    3-(4-Methyl-2-nitrophenyl)sulfanyl]oxolane-2,5-dione: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione is unique due to the presence of all three functional groups (methoxy, nitro, and sulfanyl) on the oxolane-2,5-dione ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.

Properties

CAS No.

7190-13-8

Molecular Formula

C11H9NO6S

Molecular Weight

283.26 g/mol

IUPAC Name

3-(4-methoxy-2-nitrophenyl)sulfanyloxolane-2,5-dione

InChI

InChI=1S/C11H9NO6S/c1-17-6-2-3-8(7(4-6)12(15)16)19-9-5-10(13)18-11(9)14/h2-4,9H,5H2,1H3

InChI Key

XXXWJJKKWQRCOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC2CC(=O)OC2=O)[N+](=O)[O-]

Origin of Product

United States

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